molecular formula C7H14O6 B087179 3-O-Methyl-d-glucose CAS No. 146-72-5

3-O-Methyl-d-glucose

Cat. No. B087179
CAS RN: 146-72-5
M. Wt: 194.18 g/mol
InChI Key: RMTFNDVZYPHUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methyl-D-glucose (3OMG) is a D-aldohexose derivative of D-glucose in which the hydrogen of the hydroxy group at position 3 has been substituted by a methyl group . It is a non-metabolizable glucose analogue that is not phosphorylated by hexokinase and is used as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems .


Synthesis Analysis

3-O-Methyl-D-glucose can be synthesized through chemical or enzymatic methods. The chemical synthesis method involves methylation of glucose, typically using sodium iodide or copper iodide as methylation reagents .


Molecular Structure Analysis

The molecular formula of 3-O-Methyl-D-glucose is C7H14O6 . It is a D-aldohexose derivative, and its structure includes a methyl group substituted at the 3rd position of the glucose molecule .


Chemical Reactions Analysis

Like other cyclic forms of glucose, 3-O-Methyl-D-glucose undergoes a mutarotation reaction in water until equilibrium between its α and β anomeric forms is reached . The rate of mutarotation and the value of the anomeric ratio at different temperatures and pH values are essential for the design of the MRI experiments .


Physical And Chemical Properties Analysis

3-O-Methyl-D-glucose is a white crystalline powder that is soluble in water and some organic solvents . It has a sweetness similar to glucose, but relatively weaker .

Scientific Research Applications

  • Tumor Detection in Brain : 3-OMG serves as a CEST-contrast agent for the detection of malignant brain tumors. It's compared to D-glucose for its efficiency in tumor detection via CEST MRI techniques (Sehgal et al., 2018).

  • Metabolic Stability in Brain and Other Tissues : It's used to study blood-brain barrier transport and the distribution spaces of hexoses in the brain, with studies confirming its metabolic stability in brain tissues (Jay et al., 1990).

  • Sugar Transport in Fungi : In Neurospora crassa, 3-OMG is a substrate for the glucose transport system, offering insights into the facilitated diffusion transport of glucose in fungi (Scarborough, 1970).

  • Chemical Properties for Imaging Applications : Studies on mutarotation and proton exchange rates of 3OMG are crucial for designing in vivo CEST experiments, especially in imaging applications (Rivlin & Navon, 2018).

  • Insulin Action on Sugar Transport in Fat Cells : 3-OMG is used to study the insulin action on sugar transport in white fat cells, providing insights into insulin's role in cellular sugar transport mechanisms (Vinten et al., 1976).

  • Glucose Transport in Normal and Ischemic Brain : Using 3-OMG in chemical exchange-sensitive spin-lock MRI techniques, researchers study glucose transport in normal and ischemic brains (Jin et al., 2017).

  • Catabolite Repression in Yeast : It is phosphorylated by yeast, impacting the derepression of enzymes necessary for growth on non-fermentable carbon sources (Gancedo & Gancedo, 1985).

  • Comparative Absorption Studies in Birds : 3-OMG is used to compare relative absorption rates with D-glucose in vivo in American robins, offering insights into glucose absorption mechanisms in avian species (McWhorter et al., 2009).

  • Active Transport in Intestines : Its use in determining the fraction of intestinal absorption by active transport in rats provides insights into nutrient absorption mechanisms in mammalian intestines (Uhing & Kimura, 1995).

  • Inhibition of Insulin Release : It is found to inhibit glucose-induced insulin release in pancreatic islet B-cells, providing insights into the metabolic and secretory response to D-glucose (Sener et al., 1999).

Safety And Hazards

3-O-Methyl-D-glucose is a laboratory reagent and should be handled with appropriate safety measures. It is not currently classified as a hazardous substance, but care should be taken to avoid inhalation and skin contact. When using or handling it, appropriate personal protective equipment such as laboratory gloves, safety glasses, and lab coats should be worn .

Future Directions

3-O-Methyl-D-glucose has been suggested as an agent to image tumors using chemical exchange saturation transfer (CEST) MRI . The feasibility of deuterium magnetic resonance spectroscopy with deuterated 3-O-Methyl-D-glucose could be demonstrated, and these data might serve as a basis for future studies that aim to characterize glucose transport using this technique .

properties

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTFNDVZYPHUEF-XZBKPIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C=O)O)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Methyl-d-glucose

CAS RN

146-72-5
Record name 3-O-Methylglucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Methylglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methyl-d-glucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-O-methyl-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-O-METHYL-D-GLUCOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48DU64I6O5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Methyl-d-glucose
Reactant of Route 2
3-O-Methyl-d-glucose
Reactant of Route 3
3-O-Methyl-d-glucose
Reactant of Route 4
3-O-Methyl-d-glucose
Reactant of Route 5
3-O-Methyl-d-glucose
Reactant of Route 6
3-O-Methyl-d-glucose

Citations

For This Compound
4,990
Citations
J Klepper, M Garcia‐Alvarez… - Journal of clinical …, 1999 - Wiley Online Library
… and uptake of 14C-labeled 3-O-Methyl-D-glucose (3OMG) … Kinetics of 3-O-Methyl-D-glucose transport in isolated rat … , with special reference to 3-O-methyl-d-glucose and d-xylose. …
Number of citations: 102 onlinelibrary.wiley.com
AA Sehgal, Y Li, B Lal, NN Yadav, X Xu… - Magnetic resonance …, 2019 - Wiley Online Library
Purpose 3‐O‐Methyl‐D‐glucose (3‐OMG) is a nonmetabolizable structural analog of glucose that offers potential to be used as a CEST‐contrast agent for tumor detection. Here, we …
Number of citations: 49 onlinelibrary.wiley.com
JD Craik, KRF Elliott - Biochemical Journal, 1979 - portlandpress.com
… 3-O-Methyl-D-glucose transport across the plasma membrane of isolated rat hepatocytes was followed for net entry of the sugar into sugar-free cells (zero trans entry), net exit of sugar …
Number of citations: 142 portlandpress.com
RF Kletzien, MW Pariza, JE Becker, VR Potter - Analytical biochemistry, 1975 - Elsevier
… nonmetabolizable hexose, 3-O-methyl-Dglucose, to an intracellular concentration equal to the extracellular concentration, and the inhibition of 3-O-methyl-D-glucose efflux by phloretin. …
Number of citations: 440 www.sciencedirect.com
M Rivlin, I Tsarfaty, G Navon - Magnetic resonance in medicine, 2014 - Wiley Online Library
Purpose To evaluate the feasibility to detect tumors and metastases by the chemical exchange saturation transfer (CEST) MRI technique using 3‐O‐Methyl‐D‐glucose (3OMG), a …
Number of citations: 88 onlinelibrary.wiley.com
M Rivlin, G Navon - Magnetic resonance in medicine, 2018 - Wiley Online Library
Purpose To test the ability of chemical exchange saturation transfer (CEST) MRI of 3‐O‐methyl‐D‐glucose (3OMG) to detect tumors in several breast cancer models of murine and …
Number of citations: 48 onlinelibrary.wiley.com
LP Taylor, GD Holman - Biochimica et Biophysica Acta (BBA) …, 1981 - Elsevier
… The results show that the adipocyte sugar transport system handles 3-O-methyl-D-glucose symmetrically, and that insulin does not change either the internal or the external affinity …
Number of citations: 119 www.sciencedirect.com
F Shojaee‐Moradie, NC Jackson… - Journal of Mass …, 1996 - Wiley Online Library
… 3‐O‐Methyl‐D‐glucose is transported but not metabolized … We describe a method by which 3‐O‐methyl‐D‐glucose in … (GC/MS) analysis of 3‐O‐methyl‐D‐glucose, D‐glucose, D‐[U‐ …
AAD Beauclerk, AJ Smith - European Journal of …, 1978 - search.ebscohost.com
… the D-glucose analogues 3-O-methyl-D-glucose and 6-deoxy… more than 73% by 3-O-methyl-D-glucose and 87% by 6-deoxy… of D-glucose uptake by 3-O-methyl-Dglucose and by 6-deoxy…
Number of citations: 54 search.ebscohost.com
WJ Malaisse, MH Giroix… - American Journal of …, 1986 - journals.physiology.org
… The hypothesis was tested by investigating the effect of 3-O-methyl-D-glucose … In conclusion, the present data reveal that the transport of 3-O-methyl-D-glucose into RINm5F cells repre…
Number of citations: 77 journals.physiology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.